Oral-Parenteral Efficacy Ratio
Prodilidine hydrochloride (CI-427) demonstrates a unique route-dependent potency profile that distinguishes it from comparator opioids. Its milligram potency is inferior to codeine by parenteral routes but is equal or superior by the gastric route. This contrasts with codeine and meperidine, which are less potent orally than subcutaneously, whereas prodilidine is more effective orally than subcutaneously [1][2]. This inverse oral-to-parenteral efficacy relationship represents a quantifiable pharmacokinetic differentiation with implications for oral formulation development.
| Evidence Dimension | Analgesic potency ratio (oral versus parenteral) |
|---|---|
| Target Compound Data | Oral potency ≥ parenteral potency |
| Comparator Or Baseline | Codeine and meperidine: oral potency < subcutaneous potency |
| Quantified Difference | Prodilidine is more effective orally than subcutaneously; comparator opioids show the opposite pattern (oral efficacy inferior to subcutaneous) |
| Conditions | Antinociceptive assays in rodents across multiple noxious stimulus modalities (thermal, mechanical, chemical, electrical) |
Why This Matters
For researchers developing oral analgesic formulations or studying structure-activity relationships governing oral bioavailability, prodilidine provides a mechanistically distinct comparator with an inverted oral-parenteral efficacy profile relative to codeine and meperidine.
- [1] Winder CV, et al. Pharmacological studies of 1,2-dimethyl-3-phenyl-3-propionoxypyrrolidine (CI-427), an analgetic agent. J Pharmacol Exp Ther. 1961 Jul;133:117-28. PMID: 13785769. View Source
- [2] PHARMACOLOGIC AND TOXICOLOGIC STUDIES OF m-(1-METHYL-3-PROPYL-3-PYRROLIDINYL)PHENOL (CI-572), AN ANALGETIC AND ANTITUSSIVE AGENT. J Pharmacol Exp Ther. (Data comparing prodilidine oral vs subcutaneous efficacy to codeine/meperidine). View Source
